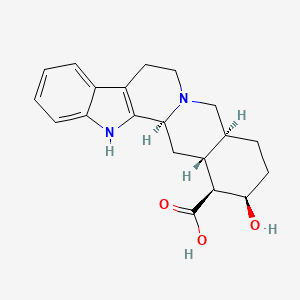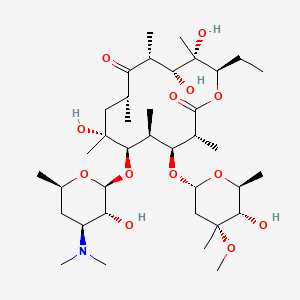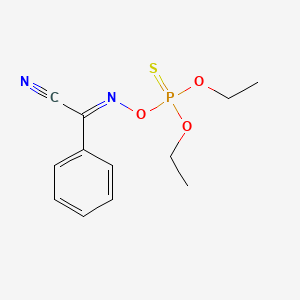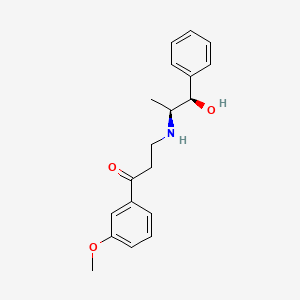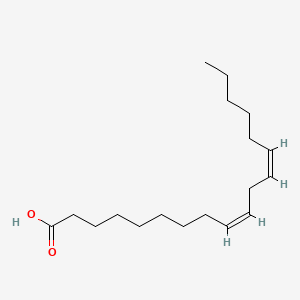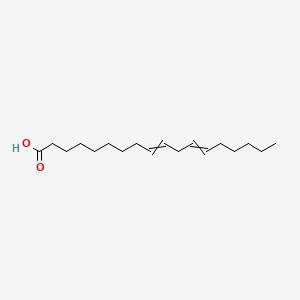
9,12-Octadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is widely found in plant oils, such as sunflower, safflower, and soybean oils, and is also present in animal fats in smaller quantities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Octadecadienoic acid can be achieved through various chemical methods. One common approach involves the catalytic hydrogenation of linseed oil, followed by selective dehydrogenation to introduce the necessary double bonds at the 9th and 12th positions. This process typically requires catalysts such as palladium or platinum and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods: Industrially, this compound is primarily extracted from natural sources. The extraction process involves pressing the seeds of oil-rich plants, followed by refining and purification steps to isolate the fatty acid. Solvent extraction and steam distillation are commonly used techniques to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 9,12-Octadecadienoic acid undergoes various chemical reactions, including:
Hydrogenation: The double bonds can be hydrogenated to form stearic acid, a saturated fatty acid, using hydrogen gas and a metal catalyst such as nickel.
Esterification: This reaction involves the formation of esters when this compound reacts with alcohols in the presence of an acid catalyst.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or ozone under ambient conditions.
Hydrogenation: Requires hydrogen gas and a metal catalyst at elevated temperatures and pressures.
Esterification: Uses alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Oxidation: Hydroperoxides and secondary oxidation products.
Hydrogenation: Stearic acid.
Esterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
9,12-Octadecadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and surfactants.
Biology: It plays a crucial role in cell membrane structure and function, influencing fluidity and signaling pathways.
Medicine: Research has shown its potential in reducing inflammation and lowering cholesterol levels, making it beneficial in the treatment of cardiovascular diseases.
Industry: It is used in the production of soaps, emulsifiers, and as a drying agent in paints and varnishes.
Mécanisme D'action
The biological effects of 9,12-Octadecadienoic acid are primarily mediated through its incorporation into cell membranes and its role as a precursor to bioactive lipid mediators. It is metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce eicosanoids, which are involved in inflammatory and immune responses. The compound also influences gene expression by activating peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism and energy homeostasis.
Comparaison Avec Des Composés Similaires
Oleic Acid: A monounsaturated omega-9 fatty acid with one double bond at the 9th position.
Alpha-Linolenic Acid: An omega-3 fatty acid with three double bonds at the 9th, 12th, and 15th positions.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Uniqueness: 9,12-Octadecadienoic acid is unique due to its specific double bond configuration, which imparts distinct physical and chemical properties. Its role as an essential fatty acid and its involvement in the synthesis of bioactive lipid mediators further distinguish it from other fatty acids.
Propriétés
Numéro CAS |
85594-37-2 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20) |
Clé InChI |
OYHQOLUKZRVURQ-UHFFFAOYSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Point d'ébullition |
444 to 446 °F at 16 mmHg (NTP, 1992) 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg 229.00 to 230.00 °C. @ 16.00 mm Hg |
Color/Form |
Colorless oil Colorless to straw-colored liquid |
Densité |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float 0.9022 g/cu cm at 20 °C 0.898-0.904 |
melting_point |
23 °F (NTP, 1992) -6.9 °C -8.5 °C |
Description physique |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet. Liquid, Other Solid; Liquid Colorless to straw-colored liquid; [Hawley] Liquid colourless to pale yellow oily liquid |
Numéros CAS associés |
7049-66-3 30175-49-6 67922-65-0 |
Solubilité |
Insoluble (NTP, 1992) In water, 1.59 mg/L at 25 °C Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils Very soluble in acetone, benzene, ethyl ether, and ethanol. In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C. soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate |
Pression de vapeur |
0.00000087 [mmHg] 8.68X10-7 mm Hg at 25 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate](/img/structure/B10762633.png)
![[(4Z,6R,7R,8S,10E,12E,14E,16R)-6-hydroxy-16-methoxy-5,7-dimethyl-18,22,24-trioxo-19-azabicyclo[18.3.1]tetracosa-1(23),4,10,12,14,20-hexaen-8-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10762642.png)

![[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate](/img/structure/B10762649.png)
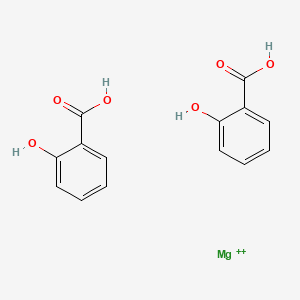
![2-[2-(azocan-1-yl)ethyl]guanidine;sulfuric acid](/img/structure/B10762654.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B10762662.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B10762677.png)
